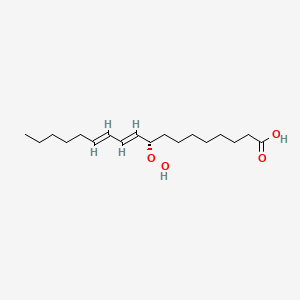
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is a hydroperoxy fatty acid derived from linoleic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound plays a significant role in various biological processes, including inflammation and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to linoleic acid, resulting in the formation of hydroperoxy derivatives. The reaction conditions often include a controlled pH, temperature, and the presence of specific cofactors to ensure the selective production of the desired hydroperoxy fatty acid .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes. These processes utilize genetically engineered microorganisms or plant cells that express high levels of lipoxygenases. The production is optimized by controlling the growth conditions, substrate concentration, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxy group can yield hydroxy derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by enzymes such as peroxidases or chemical oxidants like hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products Formed
Hydroxy derivatives: Formed through reduction reactions.
Aldehydes and ketones: Result from further oxidation.
Substituted fatty acids: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and as a biomarker for oxidative stress.
Industry: Utilized in the production of bioactive lipids and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as cyclooxygenases and lipoxygenases, modulating their activity.
Pathways Involved: It is involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9S,10E,12E)-9-hydroxy-10,12-octadecadienoic acid: A hydroxy derivative with similar biological activities.
(9S,10E,12E,15E)-9-hydroperoxyoctadeca-10,12,15-trienoic acid: Another hydroperoxy fatty acid with additional double bonds
Uniqueness
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is unique due to its specific hydroperoxy group and double bond configuration, which confer distinct chemical reactivity and biological functions. Its role in modulating inflammation and cell signaling pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H32O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+/t17-/m1/s1 |
InChI-Schlüssel |
JGUNZIWGNMQSBM-RUDINFOGSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
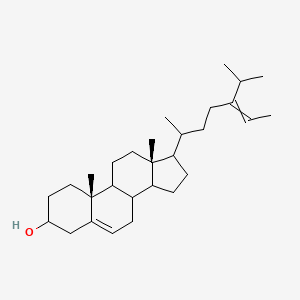
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
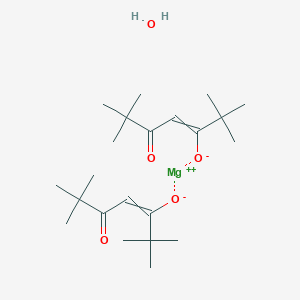
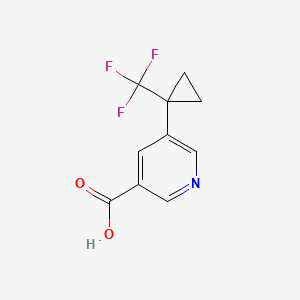

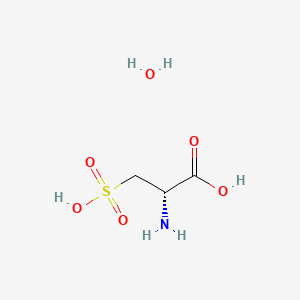

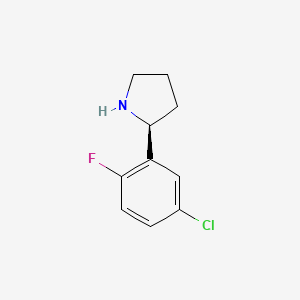
![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)
![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)
![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)
